4-Bromo-2-chloro-1-(difluoromethoxy)benzene
Overview
Description
“4-Bromo-2-chloro-1-(difluoromethoxy)benzene” is a chemical compound with the molecular formula C7H4BrClF2O and a molecular weight of 257.46 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H4BrClF2O/c8-4-1-2-6 (5 (9)3-4)12-7 (10)11/h1-3,7H . This code provides a unique representation of the molecule’s structure.
Physical and Chemical Properties Analysis
Scientific Research Applications
Aryne Route to Naphthalenes
The compound 1-bromo-2-(trifluoromethoxy)benzene, closely related to 4-Bromo-2-chloro-1-(difluoromethoxy)benzene, has been used in the generation of arynes, intermediates in organic synthesis. These arynes can be trapped with furan to produce cycloadducts, which are further processed into various naphthalenes and their derivatives. This pathway demonstrates the application of such compounds in complex organic syntheses (Schlosser & Castagnetti, 2001).
Synthesis of N-Piperidine Benzamides
This compound derivatives have been employed in the synthesis of N-piperidine benzamides, a class of compounds with potential biological activity. These compounds have been synthesized through a series of reactions involving bromination, reduction, and other organic transformations (Cheng De-ju, 2015).
Synthesis and Structural Characterization of Benzamide Derivatives
Similar compounds, specifically 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene, have been synthesized and characterized, highlighting their importance in the field of organic chemistry. These derivatives have been explored for their potential as non-peptide CCR5 antagonists, indicating their relevance in medicinal chemistry and drug design (H. Bi, 2014).
Crystal Structure Analysis
The structural analysis of related compounds, such as 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene, provides insights into their molecular configurations, which are crucial for understanding their reactivity and potential applications in material science or drug development (Jotani et al., 2019).
Synthesis of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide
This synthesis involves the use of related bromo- and chloro-benzene derivatives, demonstrating the compound's utility in developing novel chemical entities with potential pharmacological properties (H. Bi, 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . The hazard statements associated with it are H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Properties
IUPAC Name |
4-bromo-2-chloro-1-(difluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2O/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKPACZUZNQYSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1062614-42-9 | |
Record name | 4-bromo-2-chloro-1-(difluoromethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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